N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, including the introduction of bromine and chlorine atoms into the phenoxy group. One common method involves the condensation of 4-bromo-2-chlorophenol with ethylene oxide, followed by the reaction with ethylenediamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce phenoxy oxides.
Scientific Research Applications
N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing beta-blockers and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites on enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-2-butanamine oxalate
Uniqueness
N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O2.C2H2O4/c13-10-1-2-12(11(14)9-10)18-8-7-17-6-5-16-4-3-15;3-1(4)2(5)6/h1-2,9,16H,3-8,15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQPTMLOJXPAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCOCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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